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Compound of Interest

Compound Name: 4-Chloro-2-methylthiopyrimidine

Cat. No.: B146335 Get Quote

4-Chloro-2-methylthiopyrimidine: A Linchpin in
Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
4-Chloro-2-methylthiopyrimidine stands as a pivotal heterocyclic building block in the

landscape of medicinal chemistry. Its unique structural arrangement, featuring a reactive

chlorine atom at the 4-position and a methylthio group at the 2-position, renders it a versatile

intermediate for the synthesis of a multitude of complex, biologically active molecules. This

guide provides a comprehensive overview of the synthesis, properties, and significant

applications of 4-chloro-2-methylthiopyrimidine in the preparation of key active

pharmaceutical ingredients (APIs), offering detailed experimental protocols and insights into the

biological pathways of the resulting drugs.

Physicochemical Properties and Spectroscopic
Data
4-Chloro-2-methylthiopyrimidine is a colorless to clear yellow or brown liquid under standard

conditions.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Chloro-2-methylthiopyrimidine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 16 Tech Support

https://www.benchchem.com/product/b146335?utm_src=pdf-interest
https://www.benchchem.com/product/b146335?utm_src=pdf-body
https://www.benchchem.com/product/b146335?utm_src=pdf-body
https://www.benchchem.com/product/b146335?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/dasatinib.htm
https://patents.google.com/patent/CN104341387A/en
https://www.benchchem.com/product/b146335?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value References

CAS Number 49844-90-8 [1][2][3]

Molecular Formula C₅H₅ClN₂S [1][2][3]

Molecular Weight 160.62 g/mol [2][3]

Appearance
Colorless to clear yellow/brown

liquid
[1]

Melting Point -2 °C [2]

Boiling Point 139-140 °C at 36 mmHg [2]

Density 1.381 g/mL at 25 °C [2]

Refractive Index (n20/D) 1.6 [2]

Flash Point 113 °C (closed cup) [2]

Water Solubility Not miscible or difficult to mix [1]

Synthesis of 4-Chloro-2-methylthiopyrimidine
A common and efficient method for the synthesis of 4-chloro-2-methylthiopyrimidines

involves the chlorination of the corresponding 4-hydroxy-2-methylthiopyrimidines using

phosphorus oxychloride (POCl₃).[4] The use of an organic base, such as triethylamine, in a

hydrocarbon or ether solvent provides high yields and purity without the need for halogenated

solvents.[4]
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Synthesis of 4-Chloro-2-methylthiopyrimidine

2-Methylthio-4-hydroxypyrimidine

4-Chloro-2-methylthiopyrimidine

POCl₃, Triethylamine
Toluene, 80°C, 1h

Click to download full resolution via product page

Synthesis of 4-Chloro-2-methylthiopyrimidine.

Experimental Protocol: Synthesis of 4-Chloro-2-
methylthiopyrimidine
Materials:

4-Hydroxy-2-methylthiopyrimidine (7.1 g, 0.05 mol)

Toluene (36.9 g)

Triethylamine (5.1 g, 0.05 mol)

Phosphorus oxychloride (7.7 g, 0.05 mol)

Water

Procedure:

To a reaction vessel, add 4-hydroxy-2-methylthiopyrimidine and toluene.[5]

With stirring, slowly add triethylamine followed by the dropwise addition of phosphorus

oxychloride.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://www.benchchem.com/product/b146335?utm_src=pdf-body-img
https://www.benchchem.com/product/b146335?utm_src=pdf-body
https://www.benchchem.com/product/b146335?utm_src=pdf-body
https://www.benchchem.com/product/b146335?utm_src=pdf-body
https://patents.google.com/patent/JP2006076970A/en
https://patents.google.com/patent/JP2006076970A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heat the mixture to 80°C and maintain for 1 hour.[5]

Cool the reaction mixture to room temperature and quench by adding 13.5 g of water.[5]

Allow the layers to separate. The organic layer is then concentrated and purified by vacuum

distillation (90-95°C at 5-10 mmHg) to yield 4-chloro-2-methylthiopyrimidine as a pale

yellow liquid.[5]

Quantitative Data:

Yield: 67.9 mol%[5]

Purity (Gas Chromatography): 99.2%[5]

Applications in Pharmaceutical Synthesis
4-Chloro-2-methylthiopyrimidine and its derivatives are crucial intermediates in the synthesis

of several blockbuster drugs, particularly tyrosine kinase inhibitors used in oncology.

Dasatinib
Dasatinib is a potent dual BCR-ABL and Src family tyrosine kinase inhibitor. Its synthesis

involves the nucleophilic substitution of a chlorine atom on a pyrimidine ring. A key

intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-

thiazolecarboxamide, is prepared from 4,6-dichloro-2-methylpyrimidine.[6][7]
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Dasatinib Intermediate Synthesis

4,6-Dichloro-2-methylpyrimidine

N-(2-chloro-6-methylphenyl)-2-
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amino]-5-thiazolecarboxamide
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methylphenyl)thiazole-

5-carboxamide

Sodium tert-butoxide, THF

Dasatinib
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Synthesis of a key Dasatinib intermediate.

Materials:

4,6-Dichloro-2-methylpyrimidine (7.92 g)

2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide (10.0 g)

Sodium Amide (6.6 g)

Tetrahydrofuran (THF) (160 mL)

Procedure:

Under a nitrogen atmosphere, add sodium amide to a reaction flask and stir for 10-15

minutes at 30-35°C.[8]

Cool the reaction mass to 5-10°C and add THF and 4,6-dichloro-2-methylpyrimidine.[8]
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Add 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide to the reaction mass.[8]

Stir the mixture for approximately 40 minutes at 30-35°C to obtain a clear solution.[8]

In a separate flask with THF at 5-10°C, slowly add the reaction mixture over 30 minutes.[8]

After the addition is complete, the reaction is worked up to isolate the product.

Quantitative Data:

Yield: 94%[6]

Purity (HPLC): 98.3%[6]

Dasatinib inhibits Src family kinases, which are involved in various cellular processes including

proliferation, migration, and survival.[9]

Src Kinase Signaling Pathway
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Click to download full resolution via product page

Dasatinib's inhibition of the Src kinase pathway.

Ribociclib
Ribociclib is a selective CDK4/6 inhibitor used in the treatment of certain types of breast

cancer. Its synthesis utilizes a pyrrolo[2,3-d]pyrimidine core, which can be derived from

pyrimidine intermediates. The key intermediate, 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-

pyrrolo[2,3-d]pyrimidine-6-carboxamide, is a crucial component.[9]
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Ribociclib Synthesis Workflow

5-Bromo-2,4-dichloropyrimidine
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Workflow for the synthesis of Ribociclib.
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This synthesis is a multi-step process starting from 5-bromo-2,4-dichloropyrimidine. A key step

is the Sonogashira coupling of 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine with propargyl

alcohol.[9]

Quantitative Data:

Overall Yield: 51% (from 5-bromo-2,4-dichloropyrimidine)[9]

Purity (HPLC): 99.2%[9]

Ribociclib inhibits cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the

cell cycle. This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein,

leading to cell cycle arrest in the G1 phase.
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CDK4/6-Rb Signaling Pathway
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Ribociclib's inhibition of the CDK4/6-Rb pathway.

Imatinib
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Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other

cancers. A key intermediate in its synthesis is N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-

pyrimidinamine.

Imatinib Synthesis Workflow

N-(2-methyl-5-nitrophenyl)
guanidine nitrate

N-(2-methyl-5-nitrophenyl)-4-
(pyridin-3-yl)pyrimidin-2-amine

3-dimethylamino-1-(pyridin-3-yl)
prop-2-en-1-one

n-Butanol, 120°C

N-(5-amino-2-methylphenyl)-4-
(3-pyridinyl)-2-pyrimidinamine

Reduction (e.g., Pd/C, H₂)
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4-(4-methylpiperazin-1-ylmethyl)

benzoyl chloride
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Workflow for the synthesis of Imatinib.

Step 1: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

A mixture of N-(2-methyl-5-nitrophenyl)guanidine nitrate (63g, 0.324 mol) and 3-

dimethylamino-1-(pyridin-3-yl)-2-propen-1-one (62.5g, 0.357 mol) in n-butanol (560ml) is

heated to 120°C for 9 hours.[10]
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After cooling to room temperature, water (450 ml) is added, and the mixture is stirred for 3-4

hours.[10]

The precipitated solid is collected by filtration and dried.[10]

Yield: 81.9%[10]

Purity (HPLC): 99.9%[10]

Step 2: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine is reduced using a reducing agent

such as Pd-C with ammonium formate in an ester solvent.[11]

Yield: >90%[11]

Purity (HPLC): >99.5%[11]

Step 3: Synthesis of Imatinib

To a solution of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineamine (80 g) in pyridine

(400 g) at 0°C, 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride dihydrochloride is added.

[12]

The reaction is stirred at 15-20°C for 1 hour, followed by the addition of water.[12]

The mixture is heated to 40°C, and then aqueous ammonia and more water are added.[12]

The mixture is stirred at room temperature overnight, and the resulting solid is filtered,

washed with water, and dried.[12]

Yield: 95%[12]

Purity: >98%[12]

Imatinib targets the constitutively active BCR-ABL tyrosine kinase, which is characteristic of

chronic myeloid leukemia. Inhibition of this kinase blocks downstream signaling pathways that

promote cell proliferation and survival.
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Imatinib's inhibition of the BCR-ABL signaling pathway.

Avanafil
Avanafil, a PDE5 inhibitor for erectile dysfunction, is synthesized using ethyl 4-chloro-2-

(methylthio)pyrimidine-5-carboxylate as a starting material.

Step 1: Synthesis of ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-

carboxylate

To methylene dichloride (600ml), add ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-

carboxylate (100g) and 3-chloro-4-methoxybenzylamine (91.2g).[13]

Add water (500ml), sodium carbonate (48g), and tetra-butylammonium bromide (1g) to the

stirred reaction mixture.[13]
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Maintain the reaction overnight at 25-30°C.[13]

Separate the methylene dichloride layer, wash with water, and evaporate to obtain the

product.[13]

Quantitative Data:

Purity (HPLC): 95%[13]

Conclusion
4-Chloro-2-methylthiopyrimidine and its derivatives are indispensable intermediates in the

pharmaceutical industry. Their strategic use allows for the efficient and high-yield synthesis of

complex, life-saving medications. The detailed protocols and mechanistic insights provided in

this guide underscore the importance of this pyrimidine scaffold and offer valuable information

for researchers and professionals in drug discovery and development. The continued

exploration of the reactivity of 4-chloro-2-methylthiopyrimidine is likely to lead to the

development of novel therapeutics in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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